2-(Propan-2-yl)azulene
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Overview
Description
2-(Propan-2-yl)azulene is an aromatic hydrocarbon characterized by its unique chemical structure, which consists of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring. This compound is a derivative of azulene, known for its distinctive blue color and interesting biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)azulene typically involves the aromatization of hydro derivatives. One common method starts with cyclopentadiene and annellates the seven-membered ring, with the required five carbon atoms obtained from the ring-opening of pyridine. Pyrrolidine is often used as a reagent, and continuous steam distillation and extraction are employed for workup .
Industrial Production Methods: Industrial production methods for azulene derivatives, including this compound, often involve the extraction from natural sources such as essential oils of plants like Matricaria chamomilla and Achillea millefolium .
Chemical Reactions Analysis
Types of Reactions: 2-(Propan-2-yl)azulene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like p-chloranil.
Reduction: Sodium borohydride is commonly used for the Luche reduction to alcohol.
Substitution: The compound can undergo substitution reactions, such as the 2+2 cycloaddition with dichloro ketene.
Common Reagents and Conditions:
Oxidation: p-Chloranil
Reduction: Sodium borohydride
Substitution: Dichloro ketene
Major Products Formed:
Oxidation: Formation of oxidized azulene derivatives
Reduction: Formation of azulene alcohols
Substitution: Formation of substituted azulene derivatives
Scientific Research Applications
2-(Propan-2-yl)azulene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)azulene involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes. It also regulates the secretion of cytokines, proteins that play a significant role in transmitting immunological signals .
Comparison with Similar Compounds
Guaiazulene: A derivative of azulene, guaiazulene is a bicyclic sesquiterpene found in essential oils of guaiac and chamomile.
Chamazulene: Another azulene derivative with similar biological properties.
Comparison: 2-(Propan-2-yl)azulene is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Unlike guaiazulene and chamazulene, this compound has shown potential in a broader range of applications, including optoelectronic devices and advanced medical therapies .
Properties
CAS No. |
92025-84-8 |
---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-propan-2-ylazulene |
InChI |
InChI=1S/C13H14/c1-10(2)13-8-11-6-4-3-5-7-12(11)9-13/h3-10H,1-2H3 |
InChI Key |
SGXXWHQQGCFGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=CC2=C1 |
Origin of Product |
United States |
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